molecular formula C12H9BrN4 B12314443 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

Cat. No.: B12314443
M. Wt: 289.13 g/mol
InChI Key: AQVIEHOFZMWXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. This intermediate can be further reacted with various reagents to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine involves its interaction with molecular targets such as TRKs. These kinases are involved in the proliferation and differentiation of cells. The compound inhibits the activity of TRKs by binding to their active sites, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit TRKs with high selectivity makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

5-bromo-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H9BrN4/c13-11-5-10-6-16-17(12(10)15-7-11)8-9-1-3-14-4-2-9/h1-7H,8H2

InChI Key

AQVIEHOFZMWXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CN2C3=NC=C(C=C3C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.